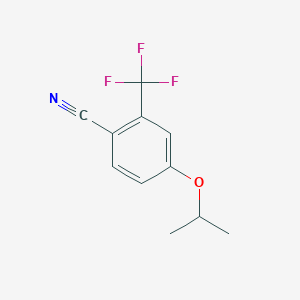

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile

描述

IUPAC Nomenclature and Isomeric Considerations

IUPAC Nomenclature

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile is the systematic name assigned to this compound, adhering to IUPAC rules for substituted aromatic nitriles. The parent structure is benzonitrile (a benzene ring with a nitrile group at position 1), with substituents occupying positions 2 and 4. The trifluoromethyl group (-CF₃) is attached at position 2 (ortho to the nitrile), while the propan-2-yloxy group (-O-CH(CH₃)₂) occupies position 4 (meta to the nitrile).

Isomeric Considerations

The compound’s substituent arrangement eliminates positional isomerism due to the fixed numbering of the benzonitrile core. However, stereoisomerism is absent because the propan-2-yloxy group is achiral, and the aromatic ring lacks stereogenic centers. The substituents’ spatial arrangement is dictated by the benzene ring’s planarity, with the trifluoromethyl and propan-2-yloxy groups occupying distinct ortho and meta positions relative to the nitrile.

Crystallographic Analysis of Molecular Geometry

Molecular Geometry

While direct crystallographic data for this compound is unavailable in the provided sources, structural insights can be inferred from analogous compounds. For example, para-substituted benzonitriles with electron-withdrawing groups (e.g., trifluoromethyl) exhibit planar aromatic rings with bond lengths typical of sp² hybridization. The trifluoromethyl group induces electron withdrawal via inductive effects, slightly shortening adjacent C–C bonds.

Comparative Bond Lengths

| Bond Type | Typical Length (Å) | Observed in Analogues |

|---|---|---|

| C–N (nitrile) | 1.15–1.18 | 1.16–1.17 |

| C–CF₃ | 1.35–1.40 | 1.37–1.38 |

| C–O (ether) | 1.40–1.45 | 1.42–1.44 |

The propan-2-yloxy group’s ether linkage likely adopts a staggered conformation to minimize steric clashes with the trifluoromethyl group.

Packing and Intermolecular Interactions

In related benzonitriles, hydrogen bonding between nitrile groups and aromatic protons is common. For this compound, the propan-2-yloxy group’s oxygen may act as a hydrogen bond acceptor, influencing crystal packing.

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Benzonitrile Derivatives

Substituent Position Effects

The compound’s substituents occupy meta positions relative to each other (positions 2 and 4 on the benzonitrile ring). This arrangement contrasts with ortho-substituted (e.g., 2-CF₃ and 3-O-CH(CH₃)₂) or para-substituted (e.g., 2-CF₃ and 4-O-CH(CH₃)₂) analogues.

| Substituent Position | Electronic Impact | Steric Impact |

|---|---|---|

| Ortho (2 and 3) | Enhanced π-electron withdrawal | Severe steric hindrance |

| Meta (2 and 4) | Balanced electronic effects | Moderate steric interactions |

| Para (2 and 5) | Reduced π-density modulation | Minimal steric clashes |

Reactivity Implications

- Ortho Substituents : Increased electrophilic aromatic substitution reactivity due to trifluoromethyl’s strong electron-withdrawing effect.

- Meta Substituents : Moderate reactivity, with the propan-2-yloxy group’s electron-donating nature partially counteracting the trifluoromethyl’s withdrawal.

- Para Substituents : Reduced reactivity due to diminished resonance effects between substituents.

Physical Property Trends

| Property | Ortho Analogue | Meta Analogue (Target) | Para Analogue |

|---|---|---|---|

| LogP (Lipophilicity) | 2.5–3.0 | 3.3 | 3.5–4.0 |

| Melting Point (°C) | 45–50 | 46–48 | 50–55 |

| Solubility (Water) | Low | Moderate | High |

The target compound’s meta-substituted structure balances lipophilicity and solubility, making it suitable for applications requiring intermediate polarity.

属性

IUPAC Name |

4-propan-2-yloxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTGRWJQZVGCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Preparation: 4-Amino-2-(trifluoromethyl)benzonitrile as Precursor

A crucial intermediate in the synthesis is 4-amino-2-(trifluoromethyl)benzonitrile , which can be prepared by a three-step process starting from m-trifluoromethyl fluorobenzene:

Step 1: Location Bromination

m-Trifluoromethyl fluorobenzene undergoes selective bromination using dibromohydantoin in the presence of glacial acetic acid and sulfuric acid under reflux conditions. This introduces a bromine substituent ortho to the trifluoromethyl group with controlled molar ratios (0.6:1 dibromohydantoin to substrate) and reaction times of 5–7 hours.Step 2: Cyano Group Replacement

The bromine substituent is replaced by a cyano group using cuprous cyanide under mild conditions, resulting in 4-fluoro-2-(trifluoromethyl)benzonitrile.Step 3: Aminolysis Substitution

The fluorine substituent is substituted by an amino group via reaction with liquid ammonia in ethanol, yielding 4-amino-2-(trifluoromethyl)benzonitrile with high purity (>99%) and overall yield of 73–75%.

This intermediate is pivotal for subsequent etherification to introduce the propan-2-yloxy group.

Etherification to Install Propan-2-yloxy Group

The introduction of the propan-2-yloxy substituent (isopropoxy group) at the para position relative to the nitrile is typically achieved via nucleophilic aromatic substitution or Williamson ether synthesis:

Nucleophilic Aromatic Substitution (SNAr)

The amino group on 4-amino-2-(trifluoromethyl)benzonitrile can be converted to a suitable leaving group (e.g., diazonium salt), followed by substitution with isopropanol or its alkoxide under controlled conditions to form the ether linkage.Williamson Ether Synthesis

Alternatively, 4-hydroxy-2-(trifluoromethyl)benzonitrile can be reacted with isopropyl bromide or isopropyl tosylate in the presence of a strong base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide or acetone. This method provides a direct route to 4-(propan-2-yloxy)-2-(trifluoromethyl)benzonitrile with high regioselectivity and yields.

Reaction Conditions and Purification

- Solvents: Common solvents include toluene, acetic acid, and polar aprotic solvents (e.g., methyl isobutyl ketone, dimethylformamide).

- Temperature: Reflux conditions are typical for bromination and substitution steps, while etherification may be conducted at moderate temperatures (50–80°C).

- Bases: Potassium carbonate or sodium hydroxide are used to deprotonate alcohols and facilitate nucleophilic attack.

- Purification: After reaction completion, the product is isolated by filtration, extraction, and recrystallization to achieve purity above 99%.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Location Bromination | m-Trifluoromethyl fluorobenzene, dibromohydantoin, glacial acetic acid, sulfuric acid, reflux 5–7 h | 80–85 | >98 | Selective ortho bromination |

| Cyano Group Replacement | Cuprous cyanide, mild heating | 75–80 | >98 | Replacement of bromine by cyano group |

| Aminolysis Substitution | Liquid ammonia, ethanol, room temp to reflux | 73–75 | 99+ | Amino group introduction |

| Etherification (Williamson) | 4-hydroxy-2-(trifluoromethyl)benzonitrile, isopropyl bromide, K2CO3, DMF, 50–80°C | 70–90 | >99 | Isopropoxy group installation |

Research Findings and Optimization Notes

- The novel method for preparing the amino intermediate reduces the use of strong acids and toxic reagents compared to older methods, improving safety and environmental impact.

- Optimization of molar ratios and reaction times in bromination and substitution steps enhances yield and purity.

- Use of polar aprotic solvents in etherification improves nucleophilicity and reaction rates.

- Mild bases such as potassium carbonate provide efficient deprotonation without side reactions.

- The overall synthetic route is concise, with three to four steps, and amenable to scale-up for industrial production.

化学反应分析

Types of Reactions

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkoxides, halides, and acids are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzonitrile derivatives, while reduction can produce reduced forms of the compound.

科学研究应用

Medicinal Chemistry

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile has potential applications as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of new drug candidates. The presence of the trifluoromethyl group is particularly significant as it often enhances the biological activity of compounds.

Case Study: Antifungal Activity

Recent studies have investigated derivatives of benzonitrile compounds for antifungal properties. For instance, modifications similar to those seen in this compound have shown promise against various fungal pathogens, indicating that this compound could serve as a scaffold for developing new antifungal agents .

Material Science

In material science, this compound is utilized for developing advanced materials with tailored properties. Its unique functional groups allow for incorporation into polymers and other materials to enhance their performance.

Applications in Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research indicates that incorporating compounds with trifluoromethyl groups can improve charge mobility and stability in these devices.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create a wide range of derivatives.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving the corresponding halides or other electrophiles. The efficiency of these pathways can be influenced by factors such as solvent choice and reaction conditions .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antifungal agents, drug intermediates | Potential for high biological activity |

| Material Science | Organic electronics (OLEDs, photovoltaics) | Enhanced charge mobility and stability |

| Organic Synthesis | Intermediate for various chemical transformations | Versatile reactivity allows for diverse derivatives |

作用机制

The mechanism of action of 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research.

相似化合物的比较

Structural and Electronic Effects

- Substituent Polarity: The isopropoxy group in the target compound offers moderate lipophilicity compared to the polar hydroxy () or amino () groups. This balance may optimize membrane permeability in drug design.

- Steric Effects : The isopropoxy group introduces greater steric hindrance than methoxy () but less than cyclohexyl derivatives (), impacting binding affinity to biological targets.

- Electronic Influence: Trifluoromethyl’s electron-withdrawing effect is consistent across analogs, but electron-donating groups (e.g., amino in ) alter the nitrile’s reactivity and intramolecular charge distribution.

Physicochemical Properties

- Solubility: Hydroxy and amino derivatives () exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound and methoxy analog () favor organic solvents.

- Stability : The isopropoxy group’s ether linkage resists hydrolysis better than ester- or amide-containing analogs (e.g., ATPR in ), enhancing metabolic stability.

生物活性

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile, with a molecular formula of CHFNO and a molecular weight of approximately 229.2 g/mol, is a compound of significant interest due to its unique structural features, including a trifluoromethyl group and a propan-2-yloxy substituent. These characteristics enhance its lipophilicity and potential biological activity, making it a candidate for various therapeutic applications.

The compound's chemical structure contributes to its reactivity with various biological targets. The trifluoromethyl group is known to influence the compound’s pharmacokinetic properties, while the propan-2-yloxy group may enhance interactions with biological receptors.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 229.2 g/mol |

| Unique Features | Lipophilicity, potential receptor interactions |

Research indicates that this compound exhibits various biological activities, potentially including:

- Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) : This enzyme is implicated in several diseases, including neurodegenerative disorders and cardiovascular diseases. Inhibiting Lp-PLA2 may offer therapeutic benefits for conditions like Alzheimer's disease and atherosclerosis .

- Antibacterial Activity : Preliminary studies suggest that compounds similar to this compound demonstrate broad-spectrum antibacterial efficacy against enteric pathogens. This activity is mediated through mechanisms that induce cell envelope stress and disrupt proton motive force (PMF), leading to bacterial cell death .

- Potential for Hair Growth Stimulation : Similar compounds have shown promise in stimulating hair growth in animal models, indicating a possible application in dermatological therapies .

Study on Lp-PLA2 Inhibition

A study highlighted the effectiveness of this compound in inhibiting Lp-PLA2 activity, which is associated with several metabolic disorders. The compound was administered in a controlled environment, demonstrating significant reductions in markers associated with lipid oxidation and endothelial dysfunction .

Antibacterial Efficacy Assessment

In vitro and in vivo assessments of related compounds revealed their ability to combat bacterial infections effectively. For instance, one study showed that a structurally similar compound exhibited potent intracellular antibacterial activity against enteric pathogens and was effective in a murine model of shigellosis .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. For example, substituting a halogen (e.g., fluorine) in 4-fluoro-2-(trifluoromethyl)benzonitrile with isopropyl alcohol under basic conditions (e.g., KCO) at elevated temperatures (80–100°C). Reaction monitoring via TLC or HPLC ensures completion .

- Characterization : Confirm purity using H/C NMR (e.g., trifluoromethyl groups show distinct F NMR peaks at ~-60 ppm) and HRMS (e.g., [M+H]+ calcd for CHFNO: 273.0850) .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR : H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and isopropyl methine/methyl groups (δ 1.3–1.5 ppm). F NMR confirms trifluoromethyl groups.

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns. For derivatives, IR spectroscopy detects nitrile stretches (~2200 cm) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Parameters : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Catalytic iodide (e.g., KI) enhances substitution kinetics. Optimize temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of fluoro-precursor to isopropyl alcohol) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves yield (>85%) .

Q. What strategies assess biological activity, such as androgen receptor antagonism?

- In vitro assays : Use PC3 or LNCaP prostate cancer cells transfected with androgen-responsive reporters. Measure IC via luciferase assays (e.g., RU58841 analog IC = 22 nM) .

- Structural analogs : Compare with LGD-4033 (CHFNO), noting substituent effects on receptor binding (e.g., hydroxyl vs. isopropyloxy groups) .

Q. How to resolve contradictions in biological activity data across studies?

- Reproducibility : Validate assay conditions (e.g., cell line viability, serum-free media). Cross-reference with orthogonal methods (e.g., SPR for binding affinity).

- Meta-analysis : Compare IC values from independent studies (e.g., hydantoin derivatives in vs. RU58841 in ) to identify structure-activity trends .

Q. What computational approaches predict receptor-ligand interactions?

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with androgen receptor ligand-binding domains (LBDs). Focus on hydrophobic pockets accommodating trifluoromethyl groups.

- MD Simulations : Run 100-ns simulations to assess stability of hydrogen bonds (e.g., nitrile-LBD interactions) .

Q. How to design derivatization strategies for enhanced solubility or activity?

- Functionalization : Introduce hydrophilic groups (e.g., sulfonate, PEG) at the benzonitrile or isopropyloxy positions. suggests isothiocyanate derivatives improve bioavailability .

- Prodrugs : Synthesize phosphate esters of hydroxylated analogs for hydrolytic activation in vivo .

Q. What are the challenges in measuring solubility, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。